1,3-Propanediamine-2,2-D2

LC-MS/MS quantification stable isotope dilution internal standard selection

1,3-Propanediamine-2,2-D2 (CAS 352438-78-9; IUPAC: 2,2-dideuteriopropane-1,3-diamine) is a stable isotope-labeled aliphatic diamine in which two deuterium atoms replace the protium atoms at the central C-2 position of the propane backbone. The compound has a molecular formula of C3H8D2N2 (free base) and an exact monoisotopic mass of 76.09695 Da, representing a +1.97 Da mass shift relative to the unlabeled parent 1,3-propanediamine (74.1249 Da).

Molecular Formula C3H10N2
Molecular Weight 76.14 g/mol
Cat. No. B15341268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine-2,2-D2
Molecular FormulaC3H10N2
Molecular Weight76.14 g/mol
Structural Identifiers
SMILESC(CN)CN
InChIInChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2
InChIKeyXFNJVJPLKCPIBV-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediamine-2,2-D2 Procurement: Stable Isotope-Labeled Diamine for MS, NMR, and Metabolic Tracing


1,3-Propanediamine-2,2-D2 (CAS 352438-78-9; IUPAC: 2,2-dideuteriopropane-1,3-diamine) is a stable isotope-labeled aliphatic diamine in which two deuterium atoms replace the protium atoms at the central C-2 position of the propane backbone [1]. The compound has a molecular formula of C3H8D2N2 (free base) and an exact monoisotopic mass of 76.09695 Da, representing a +1.97 Da mass shift relative to the unlabeled parent 1,3-propanediamine (74.1249 Da) [1]. Commercially, it is supplied as either the free base (colorless liquid, 98 atom % D isotopic enrichment) or the dihydrochloride salt (99 atom % D), both classified as toxic and corrosive . As a site-specifically deuterated primary diamine, it serves as an internal standard for quantitative LC-MS/GC-MS, a metabolic tracer for polyamine pathway studies, and a mechanistic probe in reaction elucidation .

Why Generic Substitution Fails for 1,3-Propanediamine-2,2-D2: Comparator Analysis


In-class deuterated 1,3-propanediamine analogs cannot be freely interchanged because their analytical performance, cost, and experimental suitability differ substantially depending on the number and position of deuterium labels [1]. The fully deuterated d6 variant (CAS 90375-98-7, +6 Da mass shift) provides strong MS signal separation but frequently causes chromatographic retention time shifts relative to the native analyte due to altered lipophilicity from extensive H→D substitution—a documented limitation of polydeuterated internal standards that can compromise co-elution-dependent quantitation accuracy [1][2]. Conversely, the terminal-labeled d4 variant (CAS 347840-13-5) labels positions remote from the metabolic active site, reducing its value as a tracer for transformations occurring at the central carbon . The 2,2-d2 compound occupies a deliberate middle ground: it provides sufficient mass shift for unambiguous MS resolution while minimizing physicochemical perturbation and offering site-specific tracking at the metabolically and mechanistically informative C-2 position [1].

Product-Specific Quantitative Evidence Guide for 1,3-Propanediamine-2,2-D2


Mass Shift Adequacy with Minimal Chromatographic Perturbation: d2 vs. d6

1,3-Propanediamine-2,2-D2 exhibits an exact mass of 76.09695 Da versus 74.1249 Da for the unlabeled compound, yielding a mass shift of +1.97 Da (+2 Da nominal) [1][2]. This 2 Da difference is sufficient for baseline MS resolution from the native analyte while minimizing the risk of chromatographic retention time shifts—a documented pitfall when using highly deuterated internal standards such as the d6 variant (+6 Da), where extensive H→D substitution can alter reversed-phase retention [3]. The d2 compound introduces only two deuterium atoms at the central carbon, preserving the hydrogen-bonding character of the terminal -CH2-NH2 groups and maintaining near-identical stationary-phase interactions to the unlabeled analyte [3].

LC-MS/MS quantification stable isotope dilution internal standard selection

Isotopic Enrichment Specification: 98 atom % D for Free Base, 99 atom % D for HCl Salt

The free base form of 1,3-Propanediamine-2,2-D2 is supplied with a certified isotopic enrichment of 98 atom % D by both CDN Isotopes and CymitQuimica (Cluzeau brand) . The dihydrochloride salt form achieves 99 atom % D purity from BOC Sciences . In comparison, the d4-dihydrochloride variant is specified at 99 atom % D, and the d6 variant typically at 98 atom % D . The d2 HCl salt thus matches or exceeds the isotopic enrichment of alternative deuterated forms, ensuring that the fraction of unlabeled molecules contributing to background signal in isotope dilution MS assays is ≤1-2% across all available forms .

isotopic purity quantitative accuracy vendor specification comparison

Site-Specific C-2 Labeling Enables Mechanistic Discrimination Unavailable with Terminal or Perdeuterated Analogs

The deuterium labels in 1,3-Propanediamine-2,2-D2 are positioned exclusively at the central C-2 carbon of the propane backbone, the site of key enzymatic transformations in polyamine metabolism including oxidation by polyamine oxidases and acetylation/deacetylation cycles . The terminal-labeled d4 variant (deuterium at C-1 and C-3) and the perdeuterated d6 variant cannot distinguish transformations occurring specifically at the central carbon from those at the termini . In metabolic tracing studies using LC-MS/MS, the d2 compound allows researchers to monitor whether the C-2 position remains intact during biotransformation by tracking the +2 Da mass shift in metabolite fragments, whereas d4 and d6 labels may be lost or scrambled depending on the metabolic pathway [1].

metabolic tracing polyamine metabolism mechanistic enzymology

Procurement Cost Efficiency: d2 vs. d6 Per-Milligram Pricing

The per-milligram procurement cost of 1,3-Propanediamine-2,2-D2 is substantially lower than that of the fully deuterated d6 analog. CymitQuimica lists the d2 free base (Cluzeau brand, 98 atom % D) at €675 for 50 mg (€13.50/mg) and €1,106 for 100 mg (€11.06/mg) . In contrast, the d6 free base (TRC brand) is priced at €241 for 1 mg (€241/mg) and €945 for 5 mg (€189/mg) . This represents an approximately 18-fold cost premium for the d6 variant on a per-milligram basis at the smallest available pack size. For large-scale metabolic tracing studies or routine analytical method validation requiring milligram quantities of internal standard, the d2 compound offers a materially lower procurement barrier .

cost-effectiveness procurement economics stable isotope budget

Deuterated 1,3-Propanediamine as Internal Standard Enables Sub-0.03 μM LOQ in Polyamine LC-MS/MS Assays

Stable deuterium-labeled internal reference compounds of 1,3-diaminopropane and related polyamines have been validated in isotope dilution RP-LC-ESI-MS/MS methods achieving lower limits of quantification (LLOQ) of 0.03 μM for underivatized polyamines including N1-ethyl-1,3-diaminopropane (EtDAP), with linear ranges spanning 0.03–60 μM and correlation coefficients (R²) always exceeding 0.995 [1]. Intra-day precision ranged from 0.2–9.7% and inter-day precision from 0.9–6.8%, with intra-day accuracy of 87.6–109.8% and inter-day accuracy of 89.6–106.6% [1]. While this study employed custom-synthesized deuterated polyamine standards rather than the specific 2,2-d2 compound, the analytical performance establishes a quantitative benchmark for deuterated 1,3-diaminopropane analogs as internal standards in polyamine quantification [1].

polyamine quantification isotope dilution mass spectrometry lower limit of quantification

Deuterium at C-2 Provides NMR Spectral Simplification Without Complete Signal Loss

In 1H NMR spectroscopy, the two deuterium atoms at the C-2 position of 1,3-Propanediamine-2,2-D2 eliminate the methylene proton signal from the central carbon, reducing spectral complexity while preserving the diagnostically important terminal -CH2-NH2 proton resonances . The d6 variant, by contrast, eliminates all carbon-bound proton signals, which can be advantageous for solvent suppression but removes all structural information from the diamine moiety . The d4 variant silences only the terminal methylene protons, leaving the central -CD2- protons (in non-deuterated form) visible—the inverse of the d2 labeling pattern . This property makes the d2 compound uniquely suited for NMR studies where maintaining visibility of terminal amine environments while simplifying the methylene region is analytically desirable, such as in studying amine-metal coordination complexes or hydrogen-bonding interactions .

NMR spectroscopy isotopic spectral editing mechanistic elucidation

Best Research and Industrial Application Scenarios for 1,3-Propanediamine-2,2-D2


Quantitative LC-MS/MS Bioanalysis of Polyamines in Clinical Metabolomics

Deploy 1,3-Propanediamine-2,2-D2 as an isotope dilution internal standard for the quantification of 1,3-diaminopropane and related polyamines in biological fluids (serum, urine, CSF). The +2 Da mass shift provides unambiguous MRM transition differentiation from endogenous analyte while the minimal deuteration (2 of 6 carbon-bound hydrogens) preserves chromatographic co-elution, mitigating the retention time shift risks documented for polydeuterated standards . Validated LC-MS/MS methods using deuterated diamine internal standards have achieved LLOQs of 0.03 μM with intra-day precision of 0.2–9.7% and inter-day accuracy of 89.6–106.6% [1]. The 99 atom % D enrichment of the HCl salt ensures ≤1% unlabeled background, maximizing quantitative dynamic range .

Metabolic Tracing of Polyamine Biosynthesis and Catabolism Pathways

Use the site-specific C-2 deuterium label to track metabolic transformations of 1,3-diaminopropane through polyamine oxidase, acetyltransferase, and diamine oxidase pathways. The C-2 position is the critical site for oxidative deamination and acetylation; the d2 label enables differentiation of C-2-retaining versus C-2-modified metabolites by monitoring the persistence or loss of the +2 Da mass shift in downstream metabolites via LC-MS/MS . This positional specificity is unavailable with terminal-labeled d4 or non-specific d6 analogs, which either label the wrong positions or cannot localize the metabolic modification site .

Mechanistic Elucidation of Diamine-Involved Organic Reactions via NMR and KIE Studies

Employ 1,3-Propanediamine-2,2-D2 as a mechanistic probe in synthetic organic chemistry to investigate reaction pathways involving diamines. The deuterium atoms at C-2 enable measurement of kinetic isotope effects (k_H/k_D) for reactions occurring at or adjacent to the central carbon, providing quantitative insight into whether C-2 bond cleavage or reorganization is rate-limiting . In parallel 1H NMR experiments, the elimination of the central -CH2- signal simplifies the spectrum while retaining terminal -CH2- and -NH2 resonances, facilitating the monitoring of amine participation in nucleophilic substitutions, cyclizations, or condensation reactions without the complete signal loss associated with d6 .

Polymer and Materials Science: Tracking Diamine Incorporation into Macromolecular Networks

Utilize the stable isotope label to quantify diamine incorporation efficiency into polymer backbones or crosslinked networks. By spiking 1,3-Propanediamine-2,2-D2 into polymerization reactions and analyzing the resulting materials by isotope-ratio MS or 2H NMR, researchers can determine reaction yield, assess monomer conversion, monitor degradation products, or investigate diamine migration phenomena . The lower per-milligram cost of d2 relative to d6 (approximately 18-fold more economical) makes it practical for the gram-scale material science experiments often required for polymer characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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